molecular formula C13H25NO2 B13436976 Teepone-15N

Teepone-15N

Cat. No.: B13436976
M. Wt: 228.34 g/mol
InChI Key: PBKKASIKUZBAJE-UJKGMGNHSA-N
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Description

This compound is primarily used in various scientific research applications due to its stable isotope labeling, which allows for detailed studies in metabolic research, environmental analysis, and clinical diagnostics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Teepone-15N involves the incorporation of nitrogen-15 into the molecular structure of Teepone. This process typically requires specialized synthetic techniques to ensure the stable isotope is correctly integrated. The general synthetic route includes the reaction of nitrogen-15 labeled ammonia with the appropriate organic precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques to ensure the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Teepone-15N undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Teepone-15N is widely used in various scientific research fields, including:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.

    Medicine: Utilized in clinical diagnostics for imaging and studying metabolic disorders.

    Industry: Applied in environmental analysis to detect pollutants and study their impact on ecosystems

Mechanism of Action

The mechanism of action of Teepone-15N involves its incorporation into biological molecules, allowing researchers to trace and study nitrogen-related processes. The nitrogen-15 isotope acts as a marker, enabling the detection and quantification of nitrogen transformations in various systems. This is particularly useful in studying metabolic pathways, nitrogen fixation, and environmental nitrogen cycles .

Comparison with Similar Compounds

Similar Compounds

    Teepone: The non-labeled version of Teepone-15N, used in similar applications but without the isotope labeling.

    Nitrogen-15 labeled compounds: Other compounds labeled with nitrogen-15, such as nitrogen-15 labeled ammonia or amino acids, used for similar tracing studies

Uniqueness

This compound is unique due to its specific structure and the incorporation of the nitrogen-15 isotope, which provides distinct advantages in NMR spectroscopy and tracing studies. Its stable isotope labeling allows for precise and accurate studies of nitrogen-related processes, making it a valuable tool in various scientific research fields.

Q & A

Basic Research Questions

Q. How can I identify research gaps in existing literature on Teepone-15N to formulate a novel hypothesis?

  • Methodological Answer : Conduct a systematic literature review using databases like PubMed, Scopus, or Web of Science. Focus on unresolved contradictions, such as discrepancies in reported biological activity or physicochemical properties. Use tools like VOSviewer to map keyword clusters and identify understudied areas. For example, if prior studies conflict on this compound’s stability under varying pH conditions, design experiments to resolve this gap .

Q. What experimental design principles ensure reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer : Follow protocols from peer-reviewed studies, explicitly detailing reaction conditions (e.g., temperature, solvent purity, catalyst ratios). Include negative controls and replicate experiments to account for variability. For characterization, combine spectroscopic techniques (e.g., NMR, FTIR) with chromatographic methods (HPLC) to cross-validate purity and structure. Document deviations from published methods and justify modifications .

Q. How should I structure a research paper on this compound to meet journal standards for clarity and rigor?

  • Methodological Answer : Adopt the IMRaD (Introduction, Methods, Results, Discussion) structure. In the Methods section, specify equipment models (e.g., Bruker AVANCE III HD 600 MHz NMR) and calibration procedures. Use tables to compare your findings with prior data (e.g., melting points, solubility profiles). Avoid redundant data presentation; instead, reference supplementary materials for raw datasets .

Advanced Research Questions

Q. How can I resolve contradictions in reported bioactivity data for this compound across different cell lines?

  • Methodological Answer : Perform meta-analyses of existing datasets to identify confounding variables (e.g., cell culture conditions, assay protocols). Design a comparative study using standardized cell lines (e.g., HEK293 vs. HeLa) under controlled conditions. Apply statistical models (ANOVA with post-hoc tests) to isolate variables influencing bioactivity. Discuss potential mechanisms, such as receptor polymorphism or metabolic differences .

Q. What advanced techniques validate the proposed mechanism of action of this compound in enzymatic inhibition?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) to measure binding affinity and stoichiometry. Pair this with molecular docking simulations (e.g., AutoDock Vina) to predict interaction sites. Validate findings with mutagenesis studies on target enzymes. Cross-reference results with kinetic assays (e.g., Michaelis-Menten plots) to confirm competitive/non-competitive inhibition .

Q. How do I address ethical considerations when publishing preliminary data on this compound’s toxicity?

  • Methodological Answer : Obtain institutional review board (IRB) approval for in vivo studies. Clearly state limitations (e.g., small sample sizes, acute vs. chronic exposure) in the Discussion section. Use the ARRIVE guidelines for reporting animal research. Disclose conflicts of interest, such as funding from entities with commercial stakes in related compounds .

Q. Data Analysis and Presentation

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀ values. Apply bootstrapping to estimate confidence intervals for small datasets. For graphical representation, employ tools like GraphPad Prism to generate heatmaps or 3D surface plots showing synergistic/antagonistic effects with co-administered compounds .

Q. How should I handle outliers in spectroscopic data for this compound without introducing bias?

  • Methodological Answer : Apply the Grubbs’ test to statistically identify outliers. Replicate measurements to distinguish instrumental error from true anomalies. If outliers persist, report them transparently and discuss potential sources (e.g., sample degradation, contamination). Use robust statistical methods (e.g., median-based regression) if data skewness is significant .

Q. Cross-Disciplinary and Validation Strategies

Q. What strategies ensure interdisciplinary validity when studying this compound’s environmental impact?

  • Methodological Answer : Combine ecotoxicology assays (e.g., Daphnia magna mortality tests) with computational models (e.g., QSAR predictions). Collaborate with environmental chemists to analyze degradation products via LC-MS/MS. Validate field data with laboratory simulations under controlled conditions (e.g., UV exposure, microbial activity) .

Q. How can I enhance the credibility of my this compound research for grant applications or peer review?

  • Methodological Answer : Pre-register study protocols on platforms like Open Science Framework. Share raw data and code repositories (e.g., GitHub) for transparency. Invoke the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Address reviewer critiques by revising hypotheses iteratively and citing counterarguments from high-impact journals .

Properties

Molecular Formula

C13H25NO2

Molecular Weight

228.34 g/mol

IUPAC Name

2,2,6,6-tetraethyl-1-hydroxy(115N)azinan-4-one

InChI

InChI=1S/C13H25NO2/c1-5-12(6-2)9-11(15)10-13(7-3,8-4)14(12)16/h16H,5-10H2,1-4H3/i14+1

InChI Key

PBKKASIKUZBAJE-UJKGMGNHSA-N

Isomeric SMILES

CCC1(CC(=O)CC([15N]1O)(CC)CC)CC

Canonical SMILES

CCC1(CC(=O)CC(N1O)(CC)CC)CC

Origin of Product

United States

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